![molecular formula C20H20BrN3O2 B2698325 9-bromo-2,3-diethoxy-6-ethyl-6H-indolo[2,3-b]quinoxaline CAS No. 500266-42-2](/img/structure/B2698325.png)
9-bromo-2,3-diethoxy-6-ethyl-6H-indolo[2,3-b]quinoxaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-bromo-2,3-diethoxy-6-ethyl-6H-indolo[2,3-b]quinoxaline is a synthetic organic compound belonging to the indoloquinoxaline family. These compounds are known for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties . The structure of this compound features a fused indole and quinoxaline ring system, which contributes to its unique chemical and biological properties .
准备方法
The synthesis of 9-bromo-2,3-diethoxy-6-ethyl-6H-indolo[2,3-b]quinoxaline typically involves a multi-step process starting from readily available precursors. One common synthetic route involves the following steps :
Formation of the indole ring: The indole ring can be synthesized from isatin or its derivatives through a series of reactions, including condensation and cyclization.
Introduction of the quinoxaline moiety: The quinoxaline ring is introduced by reacting the indole intermediate with appropriate reagents, such as o-phenylenediamine.
Bromination and ethylation: The final steps involve bromination and ethylation to introduce the bromo and ethyl groups at specific positions on the indoloquinoxaline scaffold.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity .
化学反应分析
9-bromo-2,3-diethoxy-6-ethyl-6H-indolo[2,3-b]quinoxaline can undergo various chemical reactions, including:
Substitution reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, which may modify the electronic properties of the indoloquinoxaline core.
Cyclization and condensation: The compound can participate in cyclization and condensation reactions to form more complex structures.
Common reagents used in these reactions include halogenating agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .
科学研究应用
作用机制
The mechanism of action of 9-bromo-2,3-diethoxy-6-ethyl-6H-indolo[2,3-b]quinoxaline involves its ability to intercalate into the DNA helix. This intercalation disrupts the processes vital for DNA replication and transcription, leading to cytotoxic effects on cancer cells . The compound may also interact with specific proteins and enzymes, further contributing to its biological activities .
相似化合物的比较
Similar compounds to 9-bromo-2,3-diethoxy-6-ethyl-6H-indolo[2,3-b]quinoxaline include other indoloquinoxaline derivatives, such as:
6H-indolo[2,3-b]quinoxaline: Lacks the bromo and ethyl substituents but shares the core structure.
9-fluoro-2,3-diethoxy-6-ethyl-6H-indolo[2,3-b]quinoxaline: Contains a fluorine atom instead of bromine.
6-{(1-aryl-1H-1,2,3-triazol-4-yl)methyl}-6H-indolo[2,3-b]quinoxaline: Features a triazole moiety attached to the indoloquinoxaline core.
The uniqueness of this compound lies in its specific substituents, which may enhance its biological activities and provide opportunities for further functionalization .
属性
IUPAC Name |
9-bromo-2,3-diethoxy-6-ethylindolo[3,2-b]quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrN3O2/c1-4-24-16-8-7-12(21)9-13(16)19-20(24)23-15-11-18(26-6-3)17(25-5-2)10-14(15)22-19/h7-11H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNCQUHKAQGMTRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)Br)C3=NC4=CC(=C(C=C4N=C31)OCC)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
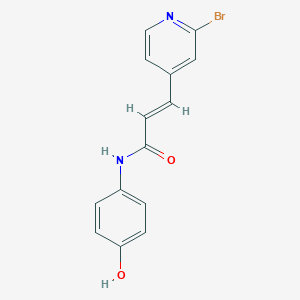
![N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-N'-(2-chlorophenyl)ethanediamide](/img/structure/B2698243.png)
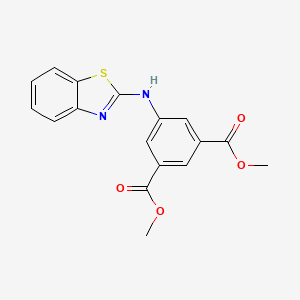
![2-[(4-chlorophenoxy)methyl]-1-(4-fluorobenzyl)-1H-benzimidazole](/img/structure/B2698245.png)
![N-(4-nitrophenyl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2698248.png)
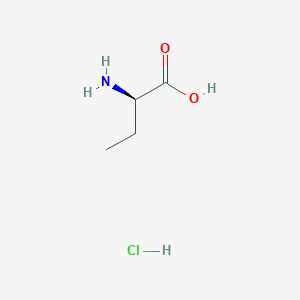
![(E)-3-bromo-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2698251.png)
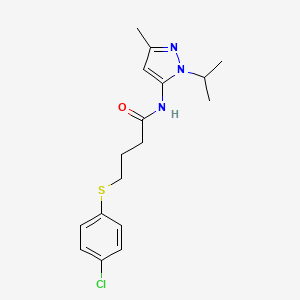
![N-[7-(acetylamino)-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl]norvaline](/img/structure/B2698258.png)
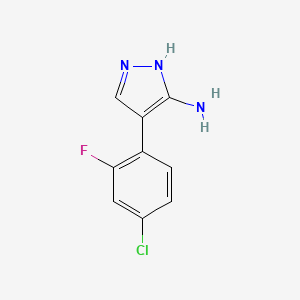
![[5-Nitro-2-(phenylsulfanyl)phenyl]boronic acid](/img/structure/B2698261.png)
![2-chloro-6-fluoro-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2698262.png)
![2-methyl-3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2698263.png)

